4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine
Beschreibung
4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring, which is further substituted with a 3-(trifluoromethyl)benzenesulfonyl group. The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) moieties are critical for its physicochemical properties, enhancing metabolic stability and binding affinity through hydrophobic and electronic effects. The piperidine and pyridine scaffolds are common in medicinal chemistry, offering versatility in drug design for targeting enzymes, receptors, and ion channels.
Eigenschaften
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-3-1-5-16(11-13)26(23,24)22-10-2-4-15(12-22)25-14-6-8-21-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNHCURCXSDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, followed by sulfonylation and subsequent coupling with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison
Key Observations
Structural Motifs and Target Relevance
- Piperidine-Pyridine Scaffolds : Both UDO and UDD (CYP51 inhibitors) and the target compound utilize pyridine-piperidine/piperazine frameworks. The addition of -CF₃ and sulfonyl groups enhances lipophilicity and enzyme binding, critical for antiparasitic activity .
- Sulfonyl vs. Oxadiazole Linkers : The morpholine derivative () replaces the sulfonyl group with an oxadiazole linker, shifting activity to GLP-1R modulation. This highlights how linker choice diversifies target engagement .
- Morpholine vs. Piperidine : Morpholine derivatives like L-742694 and the compound in Figure 13 show that oxygen-containing heterocycles (morpholine) are preferred for GPCR or metabolic targets, whereas piperidine is common in enzyme inhibition .
Pharmacological Efficacy
- Antiparasitic Activity : UDO and UDD achieve IC₅₀ values comparable to posaconazole (~1–10 nM against T. cruzi), attributed to CYP51 binding via -CF₃ and sulfonyl interactions .
- Selectivity Challenges : SR140333, a piperidine-based neurokinin antagonist, demonstrates high selectivity (NK1 Ki < 1 nM) despite structural complexity, suggesting that bulkier groups (e.g., azoniabicyclo) improve receptor specificity .
Biologische Aktivität
4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a trifluoromethyl group, a benzenesulfonyl moiety, and a piperidine ring, suggests interesting biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine
- Molecular Formula : C18H20F3N2O3S
- Molecular Weight : 415.43 g/mol
The mechanism of action for 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine involves its interaction with specific biological targets. The trifluoromethyl and benzenesulfonyl groups play critical roles in enhancing the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction could lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance:
These findings suggest that 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine may also possess similar antimicrobial properties.
Case Studies
A study conducted on related compounds demonstrated their effectiveness against various bacterial strains. For example, a related piperidine derivative was found to disrupt biofilm formation in Staphylococcus aureus and exhibited bactericidal effects at concentrations ranging from 0.381 to 0.763 μM . This suggests that our compound might also have potential applications in treating biofilm-associated infections.
Research Findings
Several key research findings highlight the biological activity of compounds similar to 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine:
- Antibacterial Activity : Compounds with the trifluoromethyl group have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for developing new antimicrobial agents, as biofilms contribute to antibiotic resistance.
- Potential in Neurological Disorders : The structural features of the compound suggest potential applications in treating neurological disorders due to its interaction with specific receptors involved in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine, and what reaction conditions are critical for its preparation?
- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:
Sulfonylation : Reacting piperidin-3-ol derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
Etherification : Coupling the sulfonylated piperidine with 4-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under anhydrous DMF with potassium carbonate as a base .
- Critical Conditions : Anhydrous solvents, controlled temperature (e.g., 110°C for coupling reactions), and purification via column chromatography or recrystallization.
- Characterization : Confirmed via / NMR, HRMS, and HPLC (>95% purity) .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., trifluoromethyl singlet at ~δ -62 ppm in NMR).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- Chromatography : HPLC retention time and peak area ensure purity (>95%) .
- X-ray Crystallography (if applicable): Resolves 3D conformation for stereochemical validation .
Q. What in vitro assays are used to screen its biological activity?
- Primary Screens :
- Enzyme Inhibition : Dose-dependent assays (e.g., fluorogenic substrates for hydrolases) with IC determination.
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., leukemia, solid tumors) .
- Receptor Binding : Radioligand displacement studies (e.g., GLP-1R modulation ).
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity in multi-step syntheses?
- Strategies :
- Flow Chemistry : Continuous reactors improve reproducibility and reduce side products .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) for intermediates with poor solubility.
- Purification : Preparative HPLC or automated flash chromatography for challenging separations .
Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?
- Kinetic Studies :
- Competitive vs. Non-competitive Inhibition : Lineweaver-Burk plots using varying substrate concentrations.
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity () to targets like LSD1 .
- Computational Modeling :
- Molecular Docking : Predicts binding modes using software (e.g., AutoDock) and correlates with experimental IC values .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Modifications :
- Piperidine Substitution : Testing analogs with varied sulfonyl groups (e.g., 4-fluorophenyl vs. trifluoromethyl) to assess steric/electronic effects.
- Pyridine Derivatives : Replacing the pyridine oxygen with sulfur or modifying its position (e.g., 3- vs. 4-substituted) .
- Data Analysis : Correlation of logP, polar surface area, and IC using QSAR models.
Q. What methodologies assess its pharmacokinetic (ADME) properties?
- In Vitro ADME :
- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound.
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .
Q. How are discrepancies in biological data across studies resolved?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
